molecular formula C20H32O3 B570325 (3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol CAS No. 115890-57-8

(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol

Cat. No.: B570325
CAS No.: 115890-57-8
M. Wt: 320.473
InChI Key: FDPBZQQEFHBCHG-ZHHQPXKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is a diterpene compound isolated from marine brown algae of the genus Dictyota. These algae are known for their rich source of bioactive secondary metabolites, including diterpenes, which exhibit a variety of biological activities

Preparation Methods

(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is typically extracted from the brown alga Dictyota crenulata. The extraction process involves the use of solvents such as dichloromethane and methanol. The crude extract is then subjected to chromatographic techniques to isolate the pure compound . Synthetic routes for this compound involve the cyclization of geranyl-geraniol precursors under specific reaction conditions . Industrial production methods are still under research, focusing on optimizing yield and purity.

Chemical Reactions Analysis

(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, this compound induces apoptosis in cancer cells by activating specific signaling pathways .

Properties

CAS No.

115890-57-8

Molecular Formula

C20H32O3

Molecular Weight

320.473

IUPAC Name

(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol

InChI

InChI=1S/C20H32O3/c1-12(7-6-10-20(4,5)23)16-11-17(21)14(3)15-9-8-13(2)18(15)19(16)22/h6,8,10,12,15-19,21-23H,3,7,9,11H2,1-2,4-5H3/b10-6+/t12-,15+,16+,17+,18-,19-/m1/s1

InChI Key

FDPBZQQEFHBCHG-ZHHQPXKXSA-N

SMILES

CC1=CCC2C1C(C(CC(C2=C)O)C(C)CC=CC(C)(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
Reactant of Route 2
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
Reactant of Route 3
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
Reactant of Route 4
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
Reactant of Route 5
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
Reactant of Route 6
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol

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